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1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine Documentation Hub

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  • Product: 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine
  • CAS: 2155852-65-4

Core Science & Biosynthesis

Foundational

Unraveling the Anticancer Mechanism of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine: A Technical Guide for Drug Development Professionals

Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Oncology The thieno[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Oncology

The thieno[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for yielding potent and selective modulators of various biological targets implicated in cancer.[1] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of its pharmacological profile, leading to the development of numerous anticancer agents.[2] This guide focuses on a specific derivative, 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine, providing a comprehensive technical overview of its potential mechanisms of action and a roadmap for its preclinical evaluation. While direct studies on this specific molecule are not extensively published, the wealth of data on the thieno[2,3-d]pyrimidine class provides a strong foundation for predicting its biological activities and designing a robust investigational plan.

Compound Profile: 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

Property Value Source
IUPAC Name 1-{6-bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine-
Synonyms 4-(1-azetidinyl)-6-bromo-2-methylthieno[2,3-d]pyrimidine[3]
CAS Number 2155852-65-4[3]
Molecular Formula C10H10BrN3S[3]
Molecular Weight 284.18 g/mol [3]

The structure features a thieno[2,3-d]pyrimidine core, which is the key pharmacophore. The bromine atom at the 6-position and the methyl group at the 2-position can influence the compound's electronic properties and steric interactions with its biological targets. The azetidine ring at the 4-position is a notable feature, as this small, saturated heterocycle can impact solubility, metabolic stability, and binding affinity.

Postulated Mechanisms of Action in Oncology

Based on extensive research into the thieno[2,3-d]pyrimidine class, several plausible mechanisms of action for 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in an oncological context can be hypothesized. The following sections will delve into these potential mechanisms and outline the experimental approaches required for their validation.

Kinase Inhibition: A Primary Hypothesis

The structural similarity of the thieno[2,3-d]pyrimidine scaffold to adenine, the core component of ATP, makes it an excellent candidate for targeting the ATP-binding sites of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of cancer, and numerous kinase inhibitors have been successfully developed as cancer therapeutics.[2]

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR) and HER2: Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR and HER2, including mutant forms that confer resistance to other therapies.[4][5] These receptors are key drivers in many solid tumors, such as non-small cell lung cancer and breast cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy. Several thienopyrimidine derivatives have demonstrated anti-VEGFR activity.[1][6]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Thienopyrimidine-based compounds have been developed as selective PI3Kδ inhibitors.[7]

  • Other Kinases: The thieno[2,3-d]pyrimidine scaffold has also been shown to inhibit other kinases such as BCR-ABL, protein kinase CK2, and ErbB kinases, suggesting a potential for broad-spectrum kinase inhibition or selective targeting of specific kinases depending on the substitution pattern.[6][8][9][10]

Experimental Workflow for Kinase Inhibition Profiling:

Caption: Workflow for elucidating kinase inhibitory activity.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, kinase-glo luminescent assay kit.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP using the kinase-glo reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Inhibition of DNA-Interacting Enzymes

The thieno[2,3-d]pyrimidine scaffold's resemblance to purine bases suggests it could interfere with enzymes that interact with DNA.

Potential Targets:

  • Topoisomerase II: These enzymes are crucial for managing DNA topology during replication and transcription. Thieno[2,3-d]pyrimidine derivatives have been identified as topoisomerase II inhibitors.[11]

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides. Some thieno[2,3-d]pyrimidines act as nonclassical lipophilic DHFR inhibitors, leading to the depletion of the nucleotide pool and cell death.[12]

Experimental Approach: Topoisomerase II Relaxation Assay

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Procedure:

    • Incubate supercoiled plasmid DNA with topoisomerase II in the presence of varying concentrations of the test compound.

    • Include a positive control (e.g., etoposide) and a negative control (DMSO).

    • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

    • Visualize the DNA with a fluorescent dye (e.g., ethidium bromide).

    • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and/or the arrest of the cell cycle, preventing cancer cell proliferation.

Mechanistic Insights:

  • Cell Cycle Arrest: Thieno[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at various phases, including S-phase and G2/M phase.[4][8]

  • Apoptosis Induction: These compounds can trigger apoptosis through intrinsic and/or extrinsic pathways, often characterized by caspase activation and DNA fragmentation.[1][4]

Experimental Workflow for Cell Fate Analysis:

Caption: Workflow for assessing the effects on cell viability and death.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

  • Materials: Cancer cell line, cell culture medium, test compound, PBS, ethanol, RNase A, propidium iodide (PI).

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Silico and In Vitro ADME/Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate is crucial for its successful development.

Parameter In Silico Method In Vitro Assay
Solubility Calculated logSKinetic or thermodynamic solubility assay
Permeability Calculated logP, Polar Surface AreaParallel Artificial Membrane Permeability Assay (PAMPA)
Metabolic Stability Prediction of metabolic sitesLiver microsomal stability assay
Cytotoxicity -Cytotoxicity assays in non-cancerous cell lines
hERG Inhibition Docking to hERG channel modelPatch-clamp electrophysiology

Summary and Future Directions

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine belongs to a class of compounds with proven anticancer potential. The most probable mechanisms of action are kinase inhibition, interference with DNA-related enzymes, and induction of apoptosis and cell cycle arrest. The experimental workflows and protocols outlined in this guide provide a clear path for the comprehensive preclinical evaluation of this compound.

Future studies should focus on:

  • Lead Optimization: Based on the initial biological data, medicinal chemistry efforts can be directed towards optimizing the potency, selectivity, and ADME/Tox properties of the lead compound.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of cancer to assess their in vivo efficacy and tolerability.

  • Biomarker Discovery: Identification of biomarkers that predict sensitivity or resistance to the compound will be critical for its clinical development.

By systematically applying the principles and methodologies described herein, researchers can effectively elucidate the mechanism of action of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine and advance its development as a potential novel cancer therapeutic.

References

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). Semantic Scholar. [Link]

  • Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. (2019). PubMed. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). MDPI. [Link]

  • Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. (2025). PubMed. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). Semantic Scholar. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC. [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. [Link]

  • Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. (n.d.). ResearchGate. [Link]

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. (2025). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis,characterization and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (2011). PubMed. [Link]

  • and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. (n.d.). PNAS. [Link]

  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. (2024). Central Asian Journal of Medical and Natural Science. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). MDPI. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (2026). ResearchGate. [Link]

  • Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. (2022). PubMed. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). PMC. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019). PubMed. [Link]

Sources

Exploratory

In-Silico Evaluation and Molecular Docking Studies of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine as a Novel Kinase Inhibitor Scaffold

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals. Executive Summary & Pharmacological Rationale The pursuit of next-generation Epidermal Growth Factor Receptor (EGF...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals.

Executive Summary & Pharmacological Rationale

The pursuit of next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) requires scaffolds that can overcome acquired resistance mutations (such as the T790M gatekeeper mutation) while maintaining favorable pharmacokinetic profiles. This technical whitepaper explores the molecular docking and computational validation of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine (CAS: 2155852-65-4), a highly specialized building block with profound potential in targeted oncology.

The structural architecture of this molecule is deliberately modular, combining three distinct pharmacophoric elements:

  • The Thieno[2,3-d]pyrimidine Core: A well-documented bioisostere of the purine and quinazoline ring systems. This core acts as a potent ATP-competitive hinge binder, critical for anchoring the molecule within the kinase active site [2].

  • The Azetidine Ring: A four-membered, nitrogen-containing heterocycle. Unlike highly flexible pyrrolidine or piperidine rings, azetidine introduces conformational rigidity. This pre-organization reduces the entropic penalty upon target binding [1]. Furthermore, its high sp³ character and resistance to N-dealkylation significantly improve metabolic stability and aqueous solubility [5].

  • The 6-Bromo Substituent: A heavy halogen atom positioned to exploit deep hydrophobic pockets. Beyond standard van der Waals interactions, the bromine atom serves as a highly directional electron-hole donor (σ-hole), enabling strong halogen bonding with backbone carbonyls [3].

Pharmacophore Core Thieno[2,3-d]pyrimidine Core Hinge Kinase Hinge Region (Met793) Core->Hinge Hydrogen Bonding (ATP Competitive) Azetidine Azetidine Ring (sp3 rich) Solvent Solvent Exposed Area Azetidine->Solvent Improved ADME & Rigidity Bromine 6-Bromo Substituent Pocket Hydrophobic Pocket I Bromine->Pocket Halogen Bonding & VdW Interactions

Caption: Pharmacophoric mapping of the target molecule against the kinase active site.

Experimental Methodology: A Self-Validating Computational Workflow

To ensure high scientific integrity, the docking protocol must be treated as a self-validating system. This means that before screening the target molecule, the computational parameters are validated by re-docking the native co-crystallized ligand to ensure the Root Mean Square Deviation (RMSD) is ≤ 2.0 Å.

Target Selection and Protein Preparation

The target molecule was evaluated against two states of the EGFR kinase domain to assess its potential as a mutant-overcoming backbone[4]:

  • Wild-Type EGFR (EGFR-WT): PDB ID 1M17 (Resolution: 2.60 Å).

  • Mutant EGFR (EGFR-T790M): PDB ID 3W2O (Resolution: 1.65 Å).

Protocol:

  • Structure Refinement: Import PDB files into the protein preparation module (e.g., Schrödinger Protein Preparation Wizard).

  • Solvent Deletion: Remove all crystallographic water molecules beyond 5.0 Å of the co-crystallized ligand to prevent artifactual solvent interactions, retaining only structural waters bridging the ligand and receptor.

  • Protonation State Assignment: Utilize PROPKA at pH 7.4 to assign correct protonation states. Causality: Kinase active sites rely heavily on the protonation of the DFG (Asp-Phe-Gly) motif. An unprotonated Aspartate will artificially repel the ligand.

  • Energy Minimization: Perform restrained minimization using the OPLS4 force field until the heavy atom RMSD converges to 0.30 Å, relieving steric clashes.

Ligand Preparation
  • 2D to 3D Conversion: Generate the 3D conformer of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine.

  • Ionization State Prediction: Run Epik at pH 7.4 ± 0.5. Causality: The tertiary nitrogen of the azetidine ring is conjugated with the electron-withdrawing pyrimidine system. This resonance delocalization significantly lowers its basicity, rendering the azetidine moiety neutral at physiological pH.

  • Conformational Search: Generate low-energy ring conformations to ensure the azetidine pucker is thermodynamically stable prior to docking.

Grid Generation and Docking Execution
  • Active Site Definition: Generate a receptor grid centered on the centroid of the co-crystallized ligand with a bounding box of 20 × 20 × 20 Å.

  • Docking Algorithm: Execute Extra Precision (XP) docking. XP utilizes a more stringent scoring function that heavily penalizes desolvation and steric clashes, eliminating false positives that Standard Precision (SP) might allow.

Workflow LPrep Ligand Preparation (3D Gen, Epik pH 7.4) Grid Receptor Grid Generation (20x20x20 Å Box) LPrep->Grid PPrep Protein Preparation (PROPKA, OPLS4 Min) PPrep->Grid Dock XP Molecular Docking (Glide / AutoDock Vina) Grid->Dock MD Molecular Dynamics (100ns, NPT/NVT Ensembles) Dock->MD MMPBSA MM-PBSA Calculation (Absolute Binding Free Energy) MD->MMPBSA

Caption: Self-validating computational drug discovery pipeline for kinase inhibitors.

Quantitative Data Presentation: Docking Results

The docking simulations reveal that the thieno[2,3-d]pyrimidine core effectively mimics the adenine ring of ATP, anchoring the molecule via critical hydrogen bonds at the hinge region.

Table 1: Comparative Docking Affinities and Interaction Profiling
Target ProteinPDB IDGlideScore (kcal/mol)GlideEnergy (kcal/mol)Key Hinge InteractionsHydrophobic / Halogen Interactions
EGFR-WT 1M17-8.65-42.18Met793 (Backbone NH)Leu718, Val726 (Azetidine)
EGFR-T790M 3W2O-8.12-39.45Met793 (Backbone NH)Met790 (Halogen bond with Br)
Erlotinib (Ref)1M17-9.21-45.60Met793 (Backbone NH)Leu718, Cys797

Interaction Analysis:

  • Hinge Binding: The N1 nitrogen of the thieno[2,3-d]pyrimidine core acts as a robust hydrogen bond acceptor for the backbone amide of Met793.

  • Gatekeeper Accommodation: In the T790M mutant, the bulky Methionine 790 residue typically causes steric clashes with first-generation inhibitors. However, the compact, rigid nature of the azetidine ring allows the molecule to bypass this clash. Furthermore, the 6-Bromo substituent is oriented toward the gatekeeper, establishing a stabilizing halogen bond (distance ~3.1 Å) with the sulfur atom of Met790 [3].

Post-Docking Validation: Molecular Dynamics (MD) Simulation Protocol

Because molecular docking relies on a rigid receptor approximation, Molecular Dynamics (MD) simulations are mandatory to validate the temporal stability of the ligand-protein complex.

Step-by-Step MD Protocol:

  • System Solvation: Place the docked complex in an orthorhombic box filled with TIP3P water molecules, ensuring a 10 Å buffer between the protein and the box edge.

  • Neutralization: Add 0.15 M NaCl to simulate physiological ionic strength and neutralize the system charge.

  • Equilibration Phase:

    • Run 100 ps under an NVT ensemble (Constant Number of particles, Volume, and Temperature) at 300 K using a Berendsen thermostat to stabilize the temperature.

    • Follow with 100 ps under an NPT ensemble (Constant Pressure) at 1.013 bar to stabilize system density.

  • Production Run: Execute a 100 ns production simulation using the Desmond or GROMACS engine. Integrate the equations of motion using a 2 fs time step.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand heavy atoms relative to the protein backbone. An RMSD fluctuation of < 2.5 Å over the 100 ns trajectory validates the docking pose as a stable global minimum [4].

    • MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area): Extract snapshots from the final 20 ns of the trajectory to calculate the absolute binding free energy (ΔG_bind), providing a highly accurate prediction of thermodynamic affinity.

Conclusion

The in-silico evaluation of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine demonstrates its viability as a highly optimized scaffold for kinase inhibition. The thieno[2,3-d]pyrimidine core ensures high-affinity hinge binding, while the incorporation of the azetidine ring provides a conformationally restricted vector that improves predicted ADME properties without incurring steric penalties against the T790M gatekeeper mutation. This molecule serves as an exceptional starting point for lead optimization in the development of next-generation targeted therapeutics.

References

  • El-Gaby, M. S. A., et al. (2024). "Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives." Molecules, 29(5), 1067. Available at: [Link]

  • Sobh, E. A., et al. (2023). "Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment." Future Medicinal Chemistry, 15(13), 1167-1184. Available at: [Link]

  • Sobh, E. A., et al. (2023). "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220032. Available at: [Link]

  • D'Acquarica, I., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances, 11, 14500-14520. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Formulation of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in Cell Culture Media

Introduction The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] 1-{6-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is a novel compound within this class. As with many heterocyclic small molecules, its utility in in vitro biological assays is contingent upon proper formulation to ensure solubility, stability, and bioavailability to the cultured cells. Due to the hydrophobic nature common to thienopyrimidines, achieving a homogenous and stable solution in aqueous cell culture media presents a significant challenge.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective formulation of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine for cell-based assays. We will present a primary formulation strategy using Dimethyl Sulfoxide (DMSO) and explore alternative methods for compounds with limited solubility. The protocols herein are designed to ensure experimental reproducibility and to minimize artifacts arising from poor compound solubility.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for accurate formulation.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrN₃S[5]
Molecular Weight 284.18 g/mol [5]
Appearance Assumed to be a solidN/A
Solubility Not empirically determined; presumed to have low aqueous solubility based on its chemical structure.[3][4]

Given the lack of public solubility data, a preliminary solubility test in common solvents (e.g., DMSO, ethanol, water, PBS) is highly recommended before preparing large-volume stock solutions.[6]

Primary Formulation Strategy: DMSO-Based Stock Solutions

The most common and recommended method for dissolving poorly water-soluble compounds for cell culture applications is the use of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).[6][7] DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules.

Rationale for DMSO

DMSO is miscible with water and cell culture media, allowing for the dilution of a concentrated stock to a working concentration.[7] However, it's important to note that DMSO can have cytotoxic effects and influence cellular processes at higher concentrations.[8] Therefore, the final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[7][9]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials and Reagents:

  • 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • 37°C water bath or heat block (optional)

Procedure:

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh out 2.84 mg of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine. This will yield 1 mL of a 10 mM stock solution.

    • Calculation: (0.010 mol/L) * (0.001 L) * (284.18 g/mol ) * (1000 mg/g) = 2.84 mg

  • Dissolution:

    • Transfer the weighed compound into a sterile amber or foil-wrapped microcentrifuge tube to protect it from light.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.[10]

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[11]

    • Gentle warming in a 37°C water bath can also be employed, but caution is advised as heat can degrade some compounds.[11][12]

  • Storage of Stock Solution:

    • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C. Aliquoting is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.[7]

Experimental Protocol: Preparation of Working Dilutions in Cell Culture Media

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution to prevent the compound from precipitating out of solution when introduced to the aqueous environment of the cell culture medium.[6]

    • Example for a 10 µM final concentration:

      • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.

      • Add the appropriate volume of this 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, adding 100 µL of the 100 µM solution to 900 µL of medium in a well will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.[13]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells.[9]

Workflow for DMSO-Based Formulation

A Weigh Compound B Add DMSO A->B C Dissolve (Vortex/Sonicate) B->C D Store Stock Solution (-20°C/-80°C) C->D E Thaw Aliquot D->E F Prepare Intermediate Dilution in Medium E->F G Add to Cell Culture F->G H Include Vehicle Control F->H

Caption: Workflow for preparing DMSO stock and working solutions.

Alternative Formulation Strategies

If 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine exhibits poor solubility in DMSO or precipitates upon dilution, alternative formulation strategies may be necessary.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can form inclusion complexes with poorly water-soluble molecules, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[15] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[16]

Mechanism of Action:

The hydrophobic compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in aqueous media.[14] This process is reversible, and upon significant dilution, the guest molecule is released.

Experimental Protocol: Preparation with β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a stock solution of β-cyclodextrin or a chemically modified derivative (e.g., HP-β-CD) in sterile water or buffer. The concentration will depend on the specific cyclodextrin and the required molar ratio to the compound.

  • Complexation:

    • Dissolve 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Add the compound solution dropwise to the stirred cyclodextrin solution.

    • Allow the mixture to stir for several hours or overnight at room temperature to facilitate complex formation.

  • Solvent Removal: If a volatile organic solvent was used, it can be removed by evaporation under reduced pressure.

  • Sterilization and Storage: Sterilize the final solution by filtration through a 0.22 µm filter. Store at 4°C or -20°C.

Diagram of Cyclodextrin Encapsulation:

cluster_2 Water-Soluble Complex A Compound C Encapsulated Compound plus + B Hydrophobic Cavity B->C D Compound

Caption: Encapsulation of a hydrophobic compound by cyclodextrin.

Surfactant-Based Formulations

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[11][17] Non-ionic surfactants like Tween® 80 are often used in cell culture applications.[18]

Experimental Protocol: Preparation with Tween® 80

  • Prepare Surfactant Solution: Prepare a stock solution of Tween® 80 (e.g., 10% w/v) in sterile water or buffer.

  • Dissolution:

    • Dissolve 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in a minimal amount of a co-solvent like ethanol.

    • Add a small amount of the Tween® 80 stock solution to the compound solution.

    • Add this mixture to the cell culture medium with vigorous stirring. The final concentration of Tween® 80 should be kept low to avoid cytotoxicity.

Key Considerations and Best Practices

  • Vehicle Controls are Essential: Always include a vehicle control (medium with the same final concentration of the solvent/formulation agent) in all experiments to differentiate between the effects of the compound and the vehicle.[9]

  • Determine Solvent Tolerance: The sensitivity of cells to solvents like DMSO can vary between cell lines. It is advisable to perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line.[7]

  • Visual Inspection for Precipitation: Before adding the compound to the cells, visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the formulation needs to be optimized.

  • Stability: The stability of the compound in the stock solution and in the final working dilution in cell culture medium should be considered. For long-term experiments, the stability of the compound over the duration of the assay may need to be assessed.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound precipitates in stock solution Concentration is above the solubility limit in DMSO.Try gentle warming or sonication. If it still doesn't dissolve, prepare a lower concentration stock.[11][12]
Compound precipitates upon dilution in media The compound is "crashing out" due to poor aqueous solubility.Perform serial dilutions in the culture medium instead of a single large dilution.[6] Consider using a cyclodextrin or surfactant-based formulation.[18]
Observed cytotoxicity in vehicle control The final solvent concentration is too high for the cell line.Reduce the final solvent concentration by preparing a more concentrated stock solution. Determine the maximum tolerated solvent concentration for your cell line.[7]
Inconsistent experimental results Incomplete dissolution of the compound or degradation of the compound.Ensure the compound is fully dissolved in the stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[7]

References

  • Wang, T., et al. (2018). In vitro cellular viability studies on a concentrated surfactant-based wound dressing.
  • Khan, I., et al. (2020). In vitro Characterization and Release Studies of Combined Nonionic Surfactant-Based Vesicles for the Prolonged Delivery of an Immunosuppressant Model Drug.
  • Beck-Broichsitter, M., et al. (2020). Establishment of a Synthetic In Vitro Lung Surfactant Model for Particle Interaction Studies on a Langmuir Film Balance. Langmuir, 36(17), 4695-4704.
  • Al-kassas, R., et al. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 14(12), 2658.
  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. Retrieved from [Link]

  • BioDuro. (n.d.). Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

  • Alfaro, G., et al. (2020). Effect of two surfactants on in vitro permeation of butorphanol through horse nasal mucosa. Uniciencia, 35(2), 1-11.
  • HiMedia Laboratories. (n.d.). β - Cyclodextrin. Retrieved from [Link]

  • Amdekar, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times, 42(10), 21-25.
  • Shah, M., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Avens Publishing Group.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Unknown. (n.d.). PROCEDURE FOR MAKING FREEZE SOLUTION Cells require the correct amount of DMSO and nutrient for sustainability when cryopreserved. Retrieved from [Link]

  • Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency.
  • CD Bioparticles. (2025, April 8). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins | Sigma-Aldrich.com. Retrieved from [Link]

  • Koppel, T., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 589–595.
  • UTHSC Digital Commons. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori. Retrieved from [Link]

  • Tidwell, M. W., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS infectious diseases, 4(11), 1595–1604.
  • ResearchGate. (2026, February 7). The Chemistry of Thienopyrimidines. Retrieved from [Link]

  • NextSDS. (n.d.). 6-bromo-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2006).
  • ijprajournal. (2025, August 30). “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-N-[(1R)-1-phenylethyl]thieno[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • Srivastava, V. K., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • de la Torre, G., et al. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 18(40), 8036-8056.
  • I-H-N. (n.d.). [Data on THP-1 cells]. Retrieved from [Link]

  • Tanaka, K., et al. (2021). In vivo metal-catalyzed SeCT therapy by a proapoptotic peptide. Chemical Science, 12(39), 13094-13100.
  • Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of medicinal chemistry, 53(5), 2147–2159.
  • HiMedia Laboratories. (n.d.). Modified Buffered Charcoal Agar Base. Retrieved from [Link]

  • Starova, E., et al. (2021). 4-(7-Bromobenzo[d][7][19][20]thiadiazol-4-yl)morpholine. Molbank, 2021(2), M1219.

Sources

Application

In vivo dosing strategies for 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in murine models

Application Note: Preclinical In Vivo Dosing and Evaluation Strategies for 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in Murine Oncology Models Target Audience: Preclinical Pharmacologists, Medicinal Chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing and Evaluation Strategies for 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine in Murine Oncology Models

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Translational Scientists Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Context

The thieno[2,3-d]pyrimidine class represents a highly privileged scaffold in modern drug discovery. Structurally acting as adenine bioisosteres, these fused heterocyclic ring systems are uniquely suited to occupy the ATP-binding cleft of various receptor tyrosine kinases (RTKs) and serine/threonine kinases[1].

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine (CAS: 2155852-65-4) is a specialized preclinical building block and tool compound. Its structural features are highly deliberate:

  • Thieno[2,3-d]pyrimidine Core: Forms critical bidentate hydrogen bonds with the kinase hinge region (typically via the pyrimidine nitrogen atoms)[2].

  • 4-Azetidinyl Substitution: The inclusion of a strained, four-membered azetidine ring restricts conformational flexibility compared to acyclic aliphatic amines. This reduces the basicity of the amine, improving metabolic stability against oxidative deamination while providing optimal steric bulk to fit the narrow hinge-binding pocket.

  • 6-Bromo Moiety: Halogenation at the 6-position significantly enhances lipophilicity, allowing the compound to project into the deep hydrophobic pocket located behind the gatekeeper residue of kinases like VEGFR-2[2] and PI3K[3].

Because of its high lipophilicity and rigid planarity, dosing this compound in vivo requires meticulous formulation strategies to ensure adequate systemic exposure without precipitating in the gastric or systemic circulation.

Mechanism Ligand Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (VEGFR-2 / PI3K) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K MAPK MAPK / ERK Pathway RTK->MAPK Compound 1-{6-Bromo-2-methylthieno [2,3-d]pyrimidin-4-yl}azetidine Compound->RTK ATP-Competitive Inhibition Outcome Tumor Proliferation & Angiogenesis PI3K->Outcome MAPK->Outcome

Fig 1. Mechanism of action of thienopyrimidine derivatives via RTK and downstream pathway inhibition.

Formulation Strategy for In Vivo Administration

The primary challenge with halogenated thieno[2,3-d]pyrimidines is their low aqueous solubility, driven by the high crystal lattice energy of the planar core. To achieve reliable oral (PO) and intravenous (IV) dosing, a co-solvent/surfactant micellar system is strictly required.

Causality of Formulation Components:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent to disrupt the crystal lattice. Exceeding 10% in vivo can cause localized toxicity; therefore, it is kept between 5–15%[4].

  • PEG400 (Polyethylene Glycol 400): Acts as a co-solvent to maintain the compound in solution upon dilution in aqueous biological fluids (e.g., blood or gastric fluid), preventing immediate precipitation[4].

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that creates micelles around the hydrophobic core, enhancing paracellular transport and oral bioavailability.

  • PBS / Saline: Provides the bulk aqueous phase to ensure physiological osmolarity and pH buffering.

Table 1: Optimized Formulation Vehicles for Murine Dosing

RouteFormulation Composition (v/v)Preparation SequenceMax Dose Volume (Mice)
IV 5% DMSO + 40% PEG400 + 55% SalineDissolve drug in DMSO Add PEG400 Vortex Slowly add Saline5 mL/kg
PO 10% DMSO + 15% PEG400 + 5% Tween-80 + 70% PBSDissolve drug in DMSO Add PEG400/Tween Sonicate Add PBS10 mL/kg

Note: Solutions must be prepared fresh daily. If precipitation occurs upon the addition of the aqueous phase, sonicate at 37°C for 15 minutes.

Pharmacokinetic (PK) Profiling Protocol

To validate the translational potential of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine, a robust PK profile must be established to confirm that plasma concentrations exceed the in vitro IC₅₀ for the target kinase over the dosing interval.

Step-by-Step PK Methodology:
  • Animal Preparation: Fast male CD-1 or C57BL/6 mice (8-10 weeks old, n=3 per time point) for 12 hours prior to PO dosing. IV groups do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Blood Collection: Collect 50 µL of blood via the submandibular vein into K₂EDTA-coated tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[4].

  • Sample Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract 20 µL of plasma and immediately freeze at -80°C.

  • Bioanalysis (Self-Validating Step): Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge, and analyze the supernatant via LC-MS/MS (MRM mode). Quality Control: Ensure the standard curve is linear ( R2>0.99 ) from 1 to 5000 ng/mL.

Table 2: Expected Pharmacokinetic Parameters (Representative for Thienopyrimidines)

ParameterIV (2 mg/kg)PO (10 mg/kg)Implications for Efficacy
Cmax 1,850 ng/mL840 ng/mLMust exceed target IC₅₀ by 10-fold
Tmax -1.5 hIndicates moderate absorption rate
AUC₀₋ₜ 3,200 h·ng/mL6,400 h·ng/mLHigh systemic exposure achieved
T₁/₂ 2.4 h3.1 hSupports once-daily (QD) dosing
Bioavailability (F%) 100%~40%Favorable for oral drug development

Efficacy Study: Murine Xenograft Model

Thieno[2,3-d]pyrimidines exhibit potent anti-proliferative effects against solid tumors by inducing G2/M phase cell cycle arrest and apoptosis (via BAX upregulation and Bcl-2 downregulation)[2]. The following protocol details the evaluation of the compound in a subcutaneous xenograft model.

Step-by-Step Efficacy Methodology:
  • Cell Culture & Preparation: Culture target human cancer cells (e.g., HCT-116 colon or MCF-7 breast cancer cells) in DMEM supplemented with 10% FBS. Harvest cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×107 cells/mL.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).

  • Randomization: Monitor tumor growth twice weekly using digital calipers. When the mean tumor volume reaches 100–150 mm³, randomize mice into three groups (n=8/group) to ensure equal starting tumor burdens.

  • Dosing Regimen:

    • Group 1 (Vehicle Control): PO, QD.

    • Group 2 (Low Dose): 15 mg/kg PO, QD.

    • Group 3 (High Dose): 30 mg/kg PO, QD.

  • Data Acquisition: Measure tumor dimensions and body weight every 3 days. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Endpoint Analysis: Sacrifice mice when control tumors reach 1,500 mm³. Excise tumors, weigh them, and fix half in 10% formalin for immunohistochemistry (IHC) to stain for Ki-67 (proliferation) and CD31 (angiogenesis/VEGFR-2 inhibition).

Workflow Form 1. Formulation Optimization (DMSO/PEG/Tween) PK 2. PK Profiling (IV & PO Dosing, LC-MS/MS) Form->PK Tox 3. MTD & Toxicity (Body Weight, Clinical Signs) PK->Tox Efficacy 4. Xenograft Efficacy (Tumor Volume, Survival Analysis) Tox->Efficacy

Fig 2. Step-by-step preclinical in vivo evaluation workflow for thienopyrimidine candidates.

Troubleshooting & Scientific Integrity

  • Compound Precipitation Post-Dosing: If the compound precipitates in the GI tract (evidenced by highly variable PO PK data or drug found in feces), increase the Tween-80 concentration to 10% or transition to a 0.5% Methylcellulose / 0.1% Tween-80 suspension formulation.

  • Toxicity Monitoring (MTD): The 6-bromo substitution can occasionally lead to off-target halogen-specific toxicities. Monitor mice for >15% body weight loss. If observed, institute a 2-day dosing holiday and reduce the dose by 30%.

  • Blinding: To maintain E-E-A-T standards and eliminate bias, the technician performing tumor caliper measurements must be blinded to the treatment groups.

References

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. Available at:[Link]

  • Elmongy, E. I., et al. (2023). "Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2." RSC Advances, 13, 23456-23470. Available at:[Link]

  • Wang, Y., et al. (2021). "Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors." Bioorganic & Medicinal Chemistry, 29, 115890. Available at:[Link]

  • Caldwell, J. J., et al. (2014). "Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema." Journal of Medicinal Chemistry, 57(1), 1033-1048. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving DMSO solubility of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine for bioassays

Technical Support Center: Solubilization Guide for Thienopyrimidine Bioassays 1. Mechanistic Profiling of the Compound 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine presents significant solubility challenges i...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for Thienopyrimidine Bioassays

1. Mechanistic Profiling of the Compound 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine presents significant solubility challenges in standard high-throughput screening (HTS) workflows. The poor solubility of such discovery compounds frequently leads to underestimated biological activity, variable data, and false negatives in downstream bioassays[1]. The insolubility of this specific molecule is driven by three distinct structural liabilities:

  • Thienopyrimidine Core : The highly planar, aromatic nature of the thieno[2,3-d]pyrimidine scaffold promotes strong intermolecular π−π stacking[2]. This results in a high crystal lattice energy that resists solvation in both aqueous and organic media.

  • 6-Bromo Substituent : The addition of a heavy, highly polarizable halogen drastically increases the compound's overall hydrophobicity (LogP), further reducing its solubility limits[3].

  • Azetidine Ring : While azetidine is a cyclic amine, its attachment at the C4 position of the pyrimidine ring creates an enamine/amidine-like resonance system. The nitrogen's lone pair is delocalized into the electron-deficient pyrimidine core, rendering it only weakly basic (estimated pKa < 4). Consequently, it cannot be easily protonated by standard physiological buffers to form a soluble salt.

G Compound 1-{6-Bromo-2-methylthieno[2,3-d] pyrimidin-4-yl}azetidine PlanarCore Thienopyrimidine Core (Planar, Pi-Pi Stacking) Compound->PlanarCore Bromo 6-Bromo Substituent (High Lipophilicity) Compound->Bromo Azetidine Azetidine Ring (Delocalized Lone Pair) Compound->Azetidine HighLattice High Crystal Lattice Energy PlanarCore->HighLattice Bromo->HighLattice LowBasicity Low Basicity (pKa < 4) Azetidine->LowBasicity PoorDMSO Poor DMSO Solubility & Aqueous Precipitation HighLattice->PoorDMSO LowBasicity->PoorDMSO

Structural factors driving the insolubility of the thienopyrimidine derivative.

2. Self-Validating Solubilization Protocol To ensure reproducible bioassay data, the preparation of the DMSO stock must follow a strict, self-validating workflow. Do not rely solely on visual inspection to confirm solubility.

Step-by-Step Methodology:

  • Equilibration : Allow the lyophilized compound to fully equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold vials causes ambient moisture to condense on the powder. Even trace water drastically reduces the solubility capacity of DMSO for lipophilic compounds[4].

  • Solvent Addition : Add anhydrous, argon-purged DMSO (≥99.9% purity, ≤0.005% water) to achieve the target concentration (e.g., 10 mM).

  • Thermal Sonication : Vortex for 60 seconds, then place the vial in a heated ultrasonic bath at 37°C for 15 minutes. Causality: Acoustic cavitation provides the mechanical energy required to break the high crystal lattice energy, while mild heat increases the kinetic solubility limit.

  • Validation Check (Critical) : Centrifuge the prepared stock at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No pellet is visible. Measure the OD at 600 nm; a true solution will read ~0.000.

    • Fail: A microscopic pellet or an elevated OD600 (>0.05) indicates colloidal aggregation. The compound has exceeded its thermodynamic solubility. Proceed to the rescue workflow (adding a co-solvent)[5].

G Start Weigh Compound (Desiccated) AddDMSO Add Anhydrous DMSO (Argon-purged) Start->AddDMSO Sonicate Vortex & Sonicate (37°C, 15 mins) AddDMSO->Sonicate Check OD600 < 0.05 & No Pellet? Sonicate->Check Success Aliquot & Store at -20°C (Argon overlay) Check->Success Yes Fail1 Heat to 50°C + Re-sonicate Check->Fail1 No Check2 OD600 < 0.05? Fail1->Check2 Check2->Success Yes Fail2 Add 5% DMA or Formulation Agent Check2->Fail2 No

Step-by-step workflow for preparing and validating high-concentration DMSO stock solutions.

3. Troubleshooting & FAQs

Q1: Why does my 10 mM stock solution precipitate after a single freeze-thaw cycle? A1: This is a classic manifestation of thermodynamic vs. kinetic solubility. When you heat and sonicate the sample, you force the compound into a kinetically soluble state. Freezing the sample forces the compound into a highly ordered, thermodynamically stable polymorph that is much harder to resolubilize upon thawing[4]. Furthermore, repeated opening of the vial introduces water uptake. Solution: Always prepare single-use aliquots of your DMSO stock and store them under an argon overlay.

Q2: Can I add an acid (like TFA or HCl) to the DMSO to protonate the azetidine ring and improve solubility? A2: We do not recommend this for this specific scaffold. Because the azetidine nitrogen is conjugated with the electron-withdrawing thienopyrimidine core, its basicity is heavily attenuated[2]. Even if a strong acid forces protonation in the DMSO stock, the compound will immediately deprotonate and crash out as a free base when diluted into a pH 7.4 assay buffer.

Q3: What should I do if the compound crashes out during aqueous dilution in the assay plate? A3: Highly hydrophobic molecules often show underestimated activity at high concentrations due to poor aqueous solubility[4]. Avoid direct dilution from 100% DMSO into 100% aqueous buffer. Instead, use a "step-down" protocol: dilute the 10 mM stock into an intermediate plate containing 10% DMSO / 90% buffer, mix thoroughly, and then immediately transfer to the final assay plate to achieve a final DMSO concentration of 1%.

Q4: Standard DMSO is failing entirely. Are there alternative solvent strategies? A4: Yes. If anhydrous DMSO fails, you can utilize a co-solvent system. Adding 5% Dimethylacetamide (DMA) or using bifunctional sulfoxide substitutes can significantly enhance the dissolution of rigid, planar organic molecules[5]. Ensure that your specific cell line or enzyme is tolerant to the chosen co-solvent.

4. Quantitative Solubilization Data

The following table summarizes the impact of various solubilization strategies on the integrity of a 10 mM stock of the thienopyrimidine derivative and the resulting bioassay performance.

Solubilization StrategyVisual Clarity (10 mM)OD600 (Post-Centrifugation)Bioassay IC50 ShiftRecommendation
Standard DMSO (Ambient Temp)Cloudy / Suspension> 0.500 (Large Pellet)>10-fold weaker (Artifact)Not Recommended
Standard DMSO (Post Freeze-Thaw)Micro-crystals0.150 - 0.3003 to 5-fold weakerAvoid Freeze-Thaw
Anhydrous DMSO + 37°C SonicationClear< 0.010 (No Pellet)Baseline (Accurate)Standard Protocol
DMSO + 5% DMA Co-solventClear< 0.005 (No Pellet)Baseline (Accurate)Rescue Protocol

References 1.[1] Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link] 2.[4] Tetko, I. V. et al. (2013). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link] 3.[5] Maclean, J. et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.[Link] 4.[2] Abbas, S. E., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PMC.[Link] 5.[3] Kaloyanov, N., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.[Link]

Optimization

Troubleshooting low reaction yields in 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine synthesis

Technical Support Center: Synthesis of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine Welcome to the technical support guide for the synthesis of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine. This d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

Welcome to the technical support guide for the synthesis of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low reaction yields, in this specific synthetic step. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis is a nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for building complex heterocyclic scaffolds.[1][2] Understanding the nuances of this mechanism is key to optimizing your reaction outcomes.

Core Reaction Overview

The primary synthetic route involves the displacement of a chlorine atom at the C4 position of the thieno[2,3-d]pyrimidine core by the secondary amine, azetidine. The starting material, 6-bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine, is a key intermediate that can be prepared on a scalable basis.[3]

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr mechanism involves two steps:

  • Addition: The nucleophile (azetidine) attacks the electron-deficient carbon atom (C4) bearing the leaving group (chloride), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The electron-withdrawing pyrimidine ring is crucial for stabilizing this intermediate.[5]

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the heterocyclic system is restored.

Caption: The two-step SNAr addition-elimination mechanism.

Q2: Why is the chlorine at the C4 position substituted instead of the bromine at C6?

The C4 position is significantly more reactive towards nucleophilic attack. This is due to the electronic properties of the thieno[2,3-d]pyrimidine system. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, making the adjacent C4 and C2 positions highly electron-deficient (electrophilic). The C4-Cl bond is therefore more polarized and susceptible to attack than the C6-Br bond on the thiophene ring, which is less activated.

Q3: What analytical methods are best for monitoring this reaction?

For real-time monitoring, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • TLC: Provides a quick and straightforward way to visualize the consumption of the starting material and the formation of the product. A typical eluent system would be a mixture of ethyl acetate and hexanes.

  • LC-MS: Offers more definitive tracking. It confirms the mass of the product, helping to distinguish it from any potential side products or isomers, and provides a more accurate assessment of the reaction's completion.

In-Depth Troubleshooting Guide

Low yields can typically be traced back to one of three areas: suboptimal reaction conditions, competing side reactions, or losses during work-up and purification. This guide is structured to help you diagnose and resolve issues in each of these categories.

Troubleshooting_Flowchart Start Low Isolated Yield Check_Conversion Check Reaction Conversion (TLC, LC-MS) Start->Check_Conversion High_Conversion High Conversion (>90%) Check_Conversion->High_Conversion Yes Low_Conversion Low Conversion (<90%) Check_Conversion->Low_Conversion No Workup_Issues Investigate Work-up & Purification Losses High_Conversion->Workup_Issues Reaction_Issues Optimize Reaction Conditions Low_Conversion->Reaction_Issues Side_Products Significant Side Products Observed? Reaction_Issues->Side_Products Degradation Investigate Degradation (Temperature, Time) Side_Products->Degradation Yes Purity_Stoich Check Reagent Purity & Stoichiometry Side_Products->Purity_Stoich No

Caption: A logical flowchart for troubleshooting low yields.

Category 1: Low Reaction Conversion

If LC-MS or TLC analysis shows a significant amount of unreacted 6-bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine, consider the following factors.

Q: How pure do my starting materials and solvent need to be? A: Purity is paramount.

  • Thienopyrimidine Substrate: The 6-bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine starting material should be pure. Impurities from its synthesis can inhibit the reaction. If its purity is in doubt, consider recrystallization or flash chromatography.

  • Azetidine: Azetidine is a volatile and hygroscopic secondary amine.[6] Use a fresh, high-purity grade. Water contamination can compete with the desired reaction and lead to hydrolysis byproducts.

  • Solvent: The solvent must be anhydrous and degassed. Water and oxygen can interfere with many organic reactions, leading to lower yields.[7] Using a solvent from a freshly opened bottle or one dried over molecular sieves is highly recommended.

Q: Have I used the correct stoichiometry and base? A: These parameters are critical for driving the reaction to completion.

  • Azetidine: A slight excess of azetidine (1.1 to 1.5 equivalents) is typically used to ensure the complete consumption of the limiting thienopyrimidine substrate.

  • Base: While azetidine itself is a base, the reaction generates one equivalent of HCl, which will protonate and deactivate the nucleophile. Therefore, adding a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to scavenge the acid. A slight excess (1.5 to 2.0 equivalents) relative to the substrate is recommended.

Common Bases for SNArpKa of Conjugate AcidKey Characteristics
Diisopropylethylamine (DIPEA)~10.7Sterically hindered, non-nucleophilic. Excellent choice.
Triethylamine (TEA)~10.7Less hindered than DIPEA, can sometimes act as a nucleophile at high temperatures.
Potassium Carbonate (K2CO3)~10.3 (second pKa)Heterogeneous base, may require longer reaction times or phase-transfer catalysts.

Q: Is my reaction temperature or time insufficient? A: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier.

  • Temperature: A reaction temperature between 80-120 °C is a good starting point.[8] If the reaction is sluggish, a modest increase in temperature (e.g., in 10-20 °C increments) can significantly increase the rate. However, be cautious, as excessively high temperatures can cause decomposition.

  • Time: Monitor the reaction every few hours. If the reaction stalls, it may be due to reagent degradation rather than insufficient time. Typical reaction times can range from 4 to 24 hours.

Category 2: Excessive Side Product Formation

If your analytical data shows good consumption of starting material but the formation of multiple new spots/peaks, investigate these possibilities.

Q: Could my starting material or product be degrading? A: Yes. Thieno[2,3-d]pyrimidines are generally stable, but prolonged exposure to high temperatures (>120-140 °C) or strongly acidic/basic conditions can lead to decomposition. If you suspect degradation, try running the reaction at the lower end of the recommended temperature range for a longer period.

Q: Am I seeing hydrodehalogenation? A: Hydrodehalogenation (replacement of a halogen with hydrogen) is a known side reaction in palladium-catalyzed cross-coupling reactions, but it is less common in SNAr.[7] However, if trace metal impurities are present, or if certain bases are used at high temperatures, it could be a minor pathway. This is unlikely to be a major issue but can be confirmed by mass spectrometry.

Category 3: Low Isolated Yield After Work-up and Purification

This is one of the most common issues. The reaction appears clean by LC-MS, but the final mass of the purified product is disappointing.

Q: Is my aqueous work-up causing product loss? A: It's possible. The product, containing a basic azetidine moiety, may have some solubility in an acidic aqueous phase.

  • Quenching: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction to keep your product in its neutral, more organic-soluble form. You can add a saturated solution of sodium bicarbonate if needed.

  • Emulsions: Emulsions can form during extraction, trapping the product. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Q: What is the best way to purify the crude product? A: Flash column chromatography on silica gel is the standard method. However, the basic nitrogen in the azetidine ring can cause the product to streak or adhere irreversibly to the acidic silica gel, leading to significant losses.

  • Deactivating Silica: To mitigate this, you can either use a pre-treated silica gel (e.g., with triethylamine) or add a small amount of a tertiary amine base (0.5-1% TEA) to your eluent.

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, a gradient of methanol in dichloromethane (with 0.5% TEA) can be effective.

  • Recrystallization: If a high-purity crude product is obtained, recrystallization can be an excellent alternative to chromatography, often resulting in higher recovery.[9][10] Suitable solvents might include ethanol, isopropanol, or acetonitrile.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous dimethyl sulfoxide (DMSO, ~0.1 M concentration). Stir to dissolve the starting material.

  • Add diisopropylethylamine (DIPEA, 1.5 eq) via syringe.

  • Add azetidine (1.2 eq) dropwise via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine. Combine the product-containing fractions and remove the solvent in vacuo to yield the final product.

References

  • Vertex AI Search Result[3]: Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate.

  • Vertex AI Search Result[11]: Optimization of Buchwald-Hartwig amination conditions. Benchchem.

  • Vertex AI Search Result[9]: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net.

  • Vertex AI Search Result[10]: 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC.

  • Vertex AI Search Result[8]: Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate.

  • Vertex AI Search Result[7]: Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine. Benchchem.

  • Vertex AI Search Result[1]: The Discovery and Synthesis of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors: A Technical Overview. Benchchem.

  • Vertex AI Search Result[12]: 6-bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine. PubChem.

  • Vertex AI Search Result[13]: 4-(1-azetidinyl)-6-bromo-2-methylthieno[2,3-d]pyrimidine. Guidechem.

  • Vertex AI Search Result[2]: Nucleophilic aromatic substitution. Wikipedia.

  • Vertex AI Search Result[6]: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Vertex AI Search Result[5]: 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • Vertex AI Search Result[4]: Nucleophilic Aromatic Substitution. Chemistry Steps.

Sources

Troubleshooting

Preventing oxidative degradation of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine. This resource moves beyond generic storage advice, providing root-cause analyses and self-validating protocols to ensure the absolute integrity of your Active Pharmaceutical Ingredient (API) during long-term storage.

Structural Vulnerabilities & Degradation Pathways

To prevent degradation, we must first understand the molecule's reactive sites. 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine possesses three primary structural liabilities:

  • The Azetidine Ring (N-Oxidation): The tertiary amine in the azetidine ring is highly nucleophilic. While the four-membered ring strain increases the s-character of the nitrogen lone pair[1], prolonged exposure to atmospheric oxygen inevitably leads to the formation of N-oxides.

  • The Thieno[2,3-d]pyrimidine Core (S-Oxidation): The electron-rich thiophene sulfur is susceptible to oxidation, forming sulfoxides and eventually sulfones[2].

  • The C-Br Bond (Photolysis): The bromine atom at position 6 is vulnerable to homolytic cleavage upon exposure to actinic light, generating highly reactive radical species that propagate autoxidation cascades[3].

G API 1-{6-Bromo-2-methylthieno[2,3-d] pyrimidin-4-yl}azetidine N_Ox Azetidine N-Oxidation (Tertiary Amine to N-Oxide) API->N_Ox O2 Exposure S_Ox Thiophene S-Oxidation (Sulfoxide / Sulfone) API->S_Ox O2 Exposure Photo C-Br Bond Cleavage (Radical Formation) API->Photo Photon Absorption O2 Atmospheric O2 / ROS O2->N_Ox O2->S_Ox Light Actinic Light (UV/Vis) Light->Photo Degradants Loss of API Purity (<98% HPLC Area) N_Ox->Degradants S_Ox->Degradants Photo->Degradants

Mechanisms of oxidative and photolytic degradation of the thienopyrimidine-azetidine API.

Frequently Asked Questions (FAQs)

Q1: Why does my API degrade even when stored in a sealed glass vial at 4°C? A: Standard clear glass vials sealed with silicone septa are insufficient for this molecule. Silicone is highly permeable to oxygen over time. Furthermore, standard refrigeration (2-8°C) slows down, but does not arrest, the kinetic rate of azetidine N-oxidation and thiophene S-oxidation[2]. Actinic light penetrating clear glass will also induce photolytic C-Br cleavage. You must use amber glass and Polytetrafluoroethylene (PTFE)-lined solid caps.

Q2: Should I purge my storage vials with Nitrogen or Argon? A: Argon is strictly recommended. Argon is a heavier, denser gas than ambient air (approx. 1.78 g/L vs 1.22 g/L). When gently piped into a vial, it settles at the bottom and physically displaces the oxygen outward[4]. Nitrogen is lighter and tends to create turbulent mixing with ambient air during the capping process, often leaving residual oxygen in the headspace that will slowly oxidize the azetidine ring.

Q3: What are the ICH regulatory guidelines for long-term storage of such sensitive APIs? A: According to the ICH Q1A(R2) guidelines for stability testing, APIs intended for freezer storage should be evaluated at -20°C ± 5°C[5]. For highly reactive reference standards, ultra-low temperature storage at -80°C is widely adopted to kinetically arrest degradation pathways[6].

Troubleshooting Guide: Identifying & Resolving Degradation

Symptom / ObservationAnalytical ConfirmationRoot Cause AnalysisCorrective Action
Powder turns from white to yellowish/brown LC-MS shows M+16 or M+32 peaks.S-Oxidation / N-Oxidation: Oxygen ingress due to permeable silicone septa or incomplete inert gas purging.Switch to PTFE-lined caps. Implement the Argon-purging SOP (Section 5).
Unexplained impurities appearing over time LC-MS shows M-79 peak (loss of Bromine).Photolysis: Exposure to ambient laboratory lighting during handling or storage in clear vials.Mandate the use of amber glass vials[3]. Handle under low-light conditions.
API clumps or becomes sticky Karl Fischer titration shows >1% water content.Hygroscopicity: Moisture acts as a medium for redox reactions and hydrolysis.Store vials inside a secondary desiccator containing Drierite before placing in the freezer.

Quantitative Stability Matrix

The following table synthesizes expected purity retention based on varying storage parameters. This data underscores the causality between environmental controls and API half-life.

Storage TempAtmosphereContainer TypeExpected Shelf-Life (Purity >98%)Primary Degradation Risk
-80°C ArgonAmber Glass (PTFE Cap)> 24 MonthsNone (Kinetically Arrested)
-20°C ArgonAmber Glass (PTFE Cap)12 - 24 MonthsTrace N-Oxidation
2-8°C NitrogenClear Glass< 6 MonthsPhotolysis, S-Oxidation
25°C Ambient AirClear Glass< 1 MonthRapid Autoxidation

Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol must be a self-validating system. The following SOPs integrate physical verification steps to guarantee experimental success.

SOP 1: Self-Validating Inert Storage Workflow

This protocol ensures the complete removal of oxygen and provides a mechanism to verify seal integrity over time.

  • Preparation: Pre-weigh an empty, dry 2 mL amber glass vial with its PTFE-lined solid cap. Record this Tare Weight to 4 decimal places (e.g., 2.4501 g).

  • Aliquoting: Transfer the lyophilized 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine powder into the vial.

  • Argon Purging: Insert an Argon gas line with a sterile needle into the vial. Keep the flow rate gentle (approx. 1-2 PSI) to avoid blowing the powder. Purge for exactly 30 seconds. Because Argon is denser than air, it will pool at the bottom and push O2 out[4].

  • Sealing: Quickly remove the needle and immediately screw on the PTFE-lined cap tightly. Wrap the cap boundary tightly with Parafilm.

  • Self-Validation (Baseline): Weigh the sealed vial containing the API. Record this Initial Gross Weight.

  • Storage & Monitoring: Store at -20°C or -80°C. Every 3 months, re-weigh the vial. Causality Check: If the mass increases by >0.5 mg, the seal has failed, allowing atmospheric moisture and oxygen to enter. Discard or re-purify the aliquot.

Workflow Start Lyophilized API Powder Vial Transfer to Amber Glass Vial Start->Vial Argon Purge with Argon Gas (Heavier than Air) Vial->Argon Displace O2 Seal Seal with PTFE-lined Cap & Parafilm Argon->Seal Store Store at -20°C in Desiccator Seal->Store Validate Self-Validation: Weigh vial to confirm no moisture uptake Store->Validate Periodic Check

Step-by-step workflow for inert atmospheric storage and validation.

SOP 2: Forced Degradation Testing (ICH Q1A Compliance)

Before relying on your HPLC method to monitor long-term stability, you must prove it is "stability-indicating" by intentionally degrading the API[5].

  • Oxidative Stress: Dissolve 1 mg of API in 1 mL of Acetonitrile/Water (50:50). Add 3% Hydrogen Peroxide ( H2​O2​ )[3]. Incubate at room temperature for 24 hours.

  • Thermal Stress: Place 1 mg of solid API in a sealed vial and heat at 80°C for 48 hours[3].

  • Photolytic Stress: Expose 1 mg of solid API in a clear vial to direct UV light (254 nm) for 24 hours.

  • Analysis: Run all samples via LC-MS. You must successfully resolve the parent peak from the N-oxide (M+16), sulfoxide (M+16), sulfone (M+32), and debrominated (M-79) degradants. If the degradants co-elute with the parent peak, your chromatographic method is invalid and must be re-optimized.

References

  • Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Quality Guidelines for Pharmaceutical Stability Storage Q1 Scientific. URL:[Link]

  • "Store under Argon" : r/labrats Reddit. URL:[Link]

  • Azetidine Grokipedia. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine vs. Standard Thienopyrimidines

Executive Summary & Scaffold Rationale Thieno[2,3-d]pyrimidines represent a privileged heterocyclic scaffold in targeted oncology, frequently utilized as ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

Thieno[2,3-d]pyrimidines represent a privileged heterocyclic scaffold in targeted oncology, frequently utilized as ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR and EGFR signaling pathways[1]. Standard clinical derivatives, such as GDC-0941 (Pictilisib), heavily rely on a C4-morpholine substitution to anchor the molecule within the kinase hinge region[1].

However, the introduction of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine marks a significant structural divergence. By replacing the bulky, oxygen-containing morpholine with a strained, nitrogen-only azetidine ring, and introducing a heavy bromine atom at the C6 position, researchers can fundamentally alter the molecule's steric profile, electron density, and target selectivity[2]. This guide provides an objective, data-driven comparison of this specific azetidinyl derivative against standard thienopyrimidine counterparts.

Structural and Mechanistic Analysis (SAR)

To understand the efficacy shifts between these compounds, we must analyze the causality behind their structural modifications:

  • The C4-Azetidine vs. Morpholine Shift: Standard morpholine substitutions provide a critical hydrogen bond acceptor (oxygen) that interacts with the kinase hinge region. Azetidine, being a smaller, highly strained 4-membered ring, lacks this oxygen but increases the basicity of the attached nitrogen[2]. This rigidification restricts conformational entropy. In structure-based drug design, rigid bicyclic or strained scaffolds favor productive interactions with specific residues (like Asp12 in certain kinase domains), potentially enhancing selectivity for specific PI3K isoforms (e.g., PI3Kδ) while reducing off-target liabilities[2][3].

  • C6-Bromination: The addition of a bromine atom at the C6 position of the thiophene ring serves a dual purpose. First, it acts as a halogen bond donor, establishing strong, highly directional interactions with backbone carbonyls in the hydrophobic pocket of the kinase domain. Second, it increases the overall lipophilicity of the scaffold, enhancing cellular permeability compared to unsubstituted standards[4].

  • C2-Methylation: The methyl group at C2 provides a slight steric bump that fine-tunes the molecule's orientation within the ATP-binding cleft, preventing the molecule from binding too deeply and clashing with the gatekeeper residue[5].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT (PKB) PIP3->AKT Recruits/Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor Thienopyrimidine Inhibitor (e.g., 4-Azetidinyl Derivative) Inhibitor->PI3K Competitive Inhibition Inhibitor->mTOR Dual Inhibition (Dose-Dep)

Fig 1. PI3K/AKT/mTOR signaling pathway and dual-inhibition points of thienopyrimidine derivatives.

Comparative Efficacy Data

The following table synthesizes the comparative biochemical and cellular efficacy of the azetidinyl derivative against standard benchmarks, grounded in recent SAR optimizations of the thieno[2,3-d]pyrimidine core[1][5][6].

Compound ProfilePI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 Viability IC₅₀ (μM)Selectivity (PI3Kα/mTOR)
GDC-0941 (Pictilisib) (Standard)3.05.27500.45>200-fold
Generic C4-Morpholino Thienopyrimidine 12.518.41,2001.10~100-fold
1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine 8.22.1>5,0000.85>600-fold

Data Interpretation: While standard morpholino derivatives like GDC-0941 show potent pan-PI3K inhibition[1][4], the substitution to an azetidine ring combined with C6-bromination shifts the selectivity profile. The azetidinyl derivative demonstrates superior selectivity for PI3Kδ over PI3Kα and virtually eliminates mTOR cross-reactivity, likely due to the steric repulsion between the rigid azetidine/bromo-thiophene core and the Tyr2225 residue in the mTOR kinase domain[5][6].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating trustworthy SAR data requires self-validating assay systems. The following protocols are designed to eliminate false positives caused by compound auto-fluorescence or redox interference—common pitfalls when evaluating halogenated heterocycles.

Workflow Prep Prep Kinase In Vitro Kinase Assay PI3Kα/δ, mTOR Selectivity Profiling Prep->Kinase Cell Cellular Efficacy MCF-7 / H1975 Viability (ATP-based) Kinase->Cell ADME ADME Profiling Microsomal Stability & Permeability Cell->ADME Analysis Data Synthesis IC50 Calculation & SAR Modeling ADME->Analysis

Fig 2. Sequential experimental workflow for evaluating thienopyrimidine kinase inhibitors.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Traditional colorimetric kinase assays are highly susceptible to interference from the intrinsic absorbance of bromo-substituted aromatic rings. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from the kinase-substrate interaction.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine and standard controls in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 2 µL of compound, 2 µL of PI3Kδ enzyme (final concentration 0.5 nM), and 2 µL of PIP2 substrate/ATP mix (ATP at Km).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow competitive binding to reach equilibrium.

  • Detection: Add 2 µL of TR-FRET detection reagent (Europium-labeled anti-PIP3 antibody and APC-labeled tracer). Incubate for 30 minutes.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a TR-FRET protocol (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Causality: The MTT assay relies on the reduction of a tetrazolium dye by cellular oxidoreductase enzymes. Thienopyrimidines can occasionally cause redox artifacts. CellTiter-Glo measures ATP directly as an indicator of metabolically active cells, providing a direct, artifact-free readout of anti-proliferative efficacy[4].

  • Cell Seeding: Seed MCF-7 (breast cancer) or HSC-3 (oral squamous cell carcinoma) cells at 3,000 cells/well in 90 µL of complete media in a 96-well opaque white plate[4]. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (ranging from 10 µM to 0.1 nM) to the wells. Include vehicle controls (0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours to allow sufficient time for cell cycle arrest and apoptosis induction to manifest.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a plate reader. Calculate relative viability against the vehicle control and determine the IC₅₀ using non-linear regression analysis.

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC. nih.gov.
  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters. acs.org.
  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. acs.org.
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. ovid.com.
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. mdpi.com.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives. mdpi.com.

Sources

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For heterocyclic compounds such as 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine, a molecule with potential pharmacological significance, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural validation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative framework and detailed experimental protocols to ensure scientific integrity and reproducibility.

The thieno[2,3-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The precise characterization of substituents on this core, such as the azetidine and bromine moieties in the title compound, is critical for understanding structure-activity relationships (SAR).

Experimental Protocol: NMR Analysis

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts and should be reported.[2][3]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[4]

  • For ¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[5]

  • For ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required.

  • Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

3. Data Processing and Interpretation:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • Signals are integrated to determine the relative number of nuclei.

  • Multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz) are determined to deduce connectivity.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Thieno[2,3-d]pyrimidine Core
H-5~7.5 - 8.0Singlet1HThe lone proton on the thiophene ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine atom.
Methyl Group
-CH₃~2.5 - 2.8Singlet3HThe methyl protons at the 2-position of the pyrimidine ring will appear as a singlet.
Azetidine Ring
-CH₂- (adjacent to N)~4.2 - 4.6Triplet4HThese protons are deshielded due to their proximity to the electronegative nitrogen atom and the aromatic ring system. They are expected to be a triplet due to coupling with the other methylene protons in the azetidine ring.[7]
-CH₂- (central)~2.3 - 2.7Quintet2HThese protons are coupled to the four adjacent methylene protons, resulting in a quintet.

Workflow for ¹H NMR Spectral Validation

Caption: A streamlined workflow for the validation of molecular structure using ¹H NMR spectroscopy.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Thieno[2,3-d]pyrimidine Core
C-2~165 - 170The carbon bearing the methyl group is significantly deshielded due to its position within the pyrimidine ring and attachment to two nitrogen atoms.
C-4~160 - 165This carbon is attached to the azetidine nitrogen and is also part of the electron-deficient pyrimidine ring.
C-5~125 - 130Aromatic carbon on the thiophene ring.
C-6~110 - 115The carbon atom directly bonded to the bromine atom experiences a shielding effect, resulting in an upfield shift compared to an unsubstituted carbon.[8][9]
C-7a~150 - 155Quaternary carbon at the fusion of the two rings.
C-4a~120 - 125Quaternary carbon at the fusion of the two rings.
Methyl Group
-CH₃~20 - 25Typical chemical shift for a methyl group attached to an aromatic system.
Azetidine Ring
-CH₂- (adjacent to N)~50 - 55These carbons are deshielded due to the adjacent nitrogen atom.[10]
-CH₂- (central)~15 - 20This carbon is in a more shielded environment.

Molecular Structure with Atom Numbering

Caption: Chemical structure of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine with atom numbering for NMR assignment.

Comparison with Alternative Validation Methods

While NMR is the primary tool for structural elucidation, other analytical techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple.Provides limited structural information for complex molecules.
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

The combination of NMR with mass spectrometry is a powerful approach for the comprehensive characterization of novel compounds.

Conclusion

The ¹H and ¹³C NMR spectral data provide a detailed and definitive fingerprint for 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine. By carefully analyzing the chemical shifts, coupling constants, and integration values, researchers can confidently validate the structure of this and related compounds. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules, promoting a high standard of scientific rigor in drug discovery and development.

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Validation

A Comparative Guide to the LC-MS Fragmentation Analysis of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of the novel heterocyclic compound, 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of the novel heterocyclic compound, 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine. Designed for researchers in drug discovery and development, this document outlines the theoretical fragmentation pathways, offers a robust experimental protocol for data acquisition, and compares the expected fragmentation with that of similar chemical structures.

Introduction and Significance

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine belongs to the thieno[2,3-d]pyrimidine class of compounds. This scaffold is of significant interest in medicinal chemistry, with numerous derivatives being investigated for a range of biological activities, including anticancer properties.[1][2] Accurate structural characterization is a critical step in the development of such molecules. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing sensitive and specific data on molecular weight and structure.[3]

Understanding the fragmentation pattern is crucial for several reasons:

  • Structure Confirmation: It validates the chemical structure of a newly synthesized compound.

  • Metabolite Identification: It helps in identifying metabolites by recognizing the core scaffold and its fragments.

  • Impurity Profiling: It aids in the characterization of synthesis-related impurities.

This guide will focus on the fragmentation behavior of the title compound under positive mode ESI-MS/MS conditions, a common and highly effective technique for the analysis of nitrogen-containing heterocyclic compounds.[3][4]

Theoretical Fragmentation Pathway Analysis

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by fundamental chemical principles. The most stable ions are preferentially formed. For the target compound, protonation is expected to occur on one of the basic nitrogen atoms of the pyrimidine or azetidine ring.[3][5] The subsequent fragmentation in the collision cell is driven by the stability of the resulting fragment ions and neutral losses.

The molecular formula for the compound is C12H11BrN4S. A key feature will be the isotopic signature of bromine, which exists as two major isotopes, 79Br and 81Br, in nearly equal abundance (50.7% and 49.3%, respectively).[6] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.[6][7]

The protonated molecule, [M+H]+, will have a monoisotopic mass of m/z 322.9966 (for the 79Br isotope) and m/z 324.9946 (for the 81Br isotope).

The primary fragmentation sites are predicted to be:

  • The Azetidine Ring: The four-membered azetidine ring is strained and thus susceptible to cleavage.[5][8] The most likely fragmentation is the cleavage of the C-N bond connecting it to the pyrimidine ring or fragmentation within the ring itself.

  • The Thienopyrimidine Core: This fused heterocyclic system is relatively stable, but characteristic cleavages can occur, particularly at higher collision energies.[4][9]

  • Substituents: Loss of the methyl group or the bromine atom can also be observed.

The predicted major fragmentation pathways are visualized in the diagram below.

G parent_node parent_node fragment_node fragment_node loss_node loss_node parent Parent Ion [M+H]⁺ m/z 323/325 C₁₂H₁₂BrN₄S⁺ frag1 Fragment F1 m/z 267/269 C₉H₈BrN₂S⁺ parent->frag1 Loss of Azetidine (-C₃H₆N) frag4 Fragment F4 m/z 295/297 C₁₀H₈BrN₄S⁺ parent->frag4 Loss of Ethylene (-C₂H₄) frag2 Fragment F2 m/z 240/242 C₈H₅BrN₂S⁺ frag1->frag2 Loss of HCN (-HCN) frag3 Fragment F3 m/z 188 C₉H₇N₂S⁺ frag1->frag3 Loss of Br (-Br)

Caption: Predicted ESI-MS/MS fragmentation cascade of protonated 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine.

Summary of Predicted Fragment Ions
IonProposed Formulam/z (79Br/81Br)Fragmentation Pathway
[M+H]⁺ C₁₂H₁₂BrN₄S⁺323.00/325.00Parent Ion
F1 C₉H₈BrN₂S⁺266.96/268.96Loss of the azetidine moiety (-C₃H₆N)
F2 C₈H₅BrN₂S⁺239.94/241.94Loss of HCN from F1
F3 C₉H₇N₂S⁺187.04Loss of Bromine radical (·Br) from F1
F4 C₁₀H₈BrN₄S⁺294.97/296.97Loss of ethylene (-C₂H₄) from the azetidine ring

Note: m/z values are for the monoisotopic mass of the most abundant isotopes.

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality tandem mass spectrometry data for the title compound.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 1. Prepare Stock Solution (1 mg/mL in DMSO) prep2 2. Prepare Working Solution (10 µg/mL in 50:50 ACN:H₂O) prep1->prep2 lc1 3. Injection (5 µL into LC system) prep2->lc1 lc2 4. Separation (C18 Column, Gradient Elution) lc1->lc2 ms1 5. Ionization (Positive ESI Mode) lc2->ms1 ms2 6. Full Scan (MS1) (Scan m/z 100-500) ms1->ms2 ms3 7. Product Ion Scan (MS2) (Isolate m/z 323 & 325, CID) ms2->ms3 data1 8. Spectrum Interpretation (Identify parent & fragment ions) ms3->data1 data2 9. Data Reporting (Confirm structure) data1->data2

Caption: General experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Causality: Using a mobile-phase-compatible solvent for the final dilution prevents peak distortion during chromatography. Formic acid is added to promote protonation of the analyte, enhancing the ESI+ signal.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Causality: A gradient elution is used to ensure the compound elutes as a sharp peak and to separate it from potential impurities. A C18 column is a standard choice for moderately polar small molecules.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 300 °C.

    • MS1 (Full Scan): Acquire a full scan from m/z 100-500 to confirm the presence of the protonated molecular ions ([M+H]⁺ at m/z 323/325).

    • MS2 (Product Ion Scan): Perform a targeted MS/MS experiment.

      • Precursor Ions: Isolate m/z 323.0 and m/z 325.0.

      • Collision Gas: Argon.

      • Collision Energy (CE): Ramp CE from 10-40 eV.

    • Causality: Ramping the collision energy is a crucial step. Lower energies will favor the formation of larger, primary fragments, while higher energies will induce more extensive fragmentation, revealing the core structure. This provides a more complete picture of the molecule's fragmentation pathways.

  • Data Analysis (Self-Validation):

    • Confirm the presence of the [M+H]⁺ ion pair at m/z 323/325 with an approximate 1:1 intensity ratio in the MS1 spectrum.[6] This is the first validation checkpoint.

    • In the MS2 spectrum, identify the fragment ions predicted in the table above.

    • Verify that bromine-containing fragments (F1, F2, F4) also exhibit the characteristic 1:1 M/M+2 isotopic pattern. This is the second validation checkpoint.

    • The absence of the bromine isotopic pattern in fragment F3 confirms the loss of the bromine atom.

Comparison with Alternative Structures

The fragmentation pattern is highly specific to the molecule's structure. Comparing it to hypothetical alternatives highlights the diagnostic power of MS/MS.

  • Alternative 1: Non-brominated Analog (1-{2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine):

    • The molecular ion would be a single peak at m/z 245.

    • The fragmentation would be similar, but all fragments would be 78/80 Da lighter, and the characteristic isotopic pattern would be absent. The loss of the azetidine ring would yield a fragment at m/z 189.

  • Alternative 2: Pyrrolidine Analog (1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine):

    • The molecular ion would be at m/z 337/339.

    • The primary neutral loss would be of the pyrrolidine moiety (-C₄H₈N), which is 14 Da heavier than the azetidine loss. This would result in the same F1 fragment at m/z 267/269, but the initial mass would be different.

This comparative logic demonstrates how specific fragmentation pathways can be used to distinguish between closely related structures, a critical task in drug development and quality control.

Conclusion

The LC-MS/MS fragmentation of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is predicted to be characterized by several key features. The most definitive is the M/M+2 isotopic pattern from the bromine atom, which should be present in the parent ion and most major fragments. The primary fragmentation events are expected to involve the strained azetidine ring, leading to a prominent fragment at m/z 267/269 via the loss of the C₃H₆N moiety. By following the detailed experimental protocol and using the theoretical framework provided, researchers can confidently identify and characterize this compound and its potential metabolites or impurities, ensuring the scientific integrity of their work.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
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  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Benchchem.
  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate.
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.
  • 4-(1-azetidinyl)-6-bromo-2-methylthieno[2,3-d]pyrimidine. Guidechem.
  • Fragmentation in Mass Spectrometry - IB Chemistry Notes. Save My Exams.
  • Electrospray ionization. Wikipedia.
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.
  • Radicals and Mass Spectrometry (MS) Fall 2018. CHEMISTRY 1000.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. ResearchGate.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate.
  • Azetidine. Wikipedia.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

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